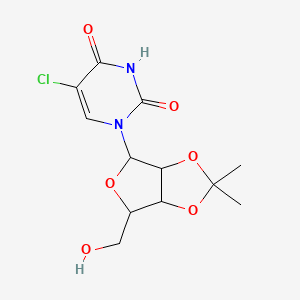![molecular formula C19H34O B12287839 1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)
1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol is a complex organic compound with a unique structure that includes multiple rings and a double bond
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[(E)-5,6-Dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol beinhaltet typischerweise mehrere Schritte, ausgehend von einfacheren organischen Molekülen. Der Prozess kann Folgendes umfassen:
Aldol-Kondensation: Dieser Schritt beinhaltet die Bildung einer Kohlenstoff-Kohlenstoff-Bindung zwischen einem Aldehyd und einem Keton, was zur Bildung eines β-Hydroxyketons führt.
Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung, um die Octahydroindenstruktur zu bilden.
Hydrierung: Dieser Schritt reduziert alle in der Zwischenverbindung vorhandenen Doppelbindungen.
Funktionsgruppenmodifikation: Einführung der Hydroxylgruppe an der gewünschten Position.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Strömungsreaktoren und katalytische Hydrierung können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
1-[(E)-5,6-Dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann die Hydroxylgruppe in eine Carbonylgruppe umwandeln.
Reduktion: Reduktion der Doppelbindung oder Carbonylgruppe zur Bildung gesättigter Verbindungen.
Substitution: Halogenierung oder andere Substitutionsreaktionen an bestimmten Positionen des Moleküls.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Substitutionsreagenzien: Halogene (Cl2, Br2), Nucleophile (NH3, OH-).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Ketone oder Aldehyde liefern, während die Reduktion Alkohole oder Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-[(E)-5,6-Dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein zur Synthese komplexerer Moleküle verwendet.
Biologie: Wird wegen seiner potenziellen biologischen Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird wegen seiner potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Wirkungen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu nachgeschalteten Effekten führt. So kann es beispielsweise bestimmte Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, und so entzündungshemmende Wirkungen entfalten.
Wirkmechanismus
The mechanism of action of 1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-[(E)-5,6-Dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-on: Ähnliche Struktur, jedoch mit einer Ketongruppe anstelle einer Hydroxylgruppe.
1-[(E)-5,6-Dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-amin: Ähnliche Struktur, jedoch mit einer Amingruppe.
Einzigartigkeit
Das Vorhandensein der Hydroxylgruppe in 1-[(E)-5,6-Dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol macht es im Vergleich zu seinen Analoga einzigartig. Diese funktionelle Gruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die Reaktivität und biologische Aktivität der Verbindung beeinflusst.
Eigenschaften
Molekularformel |
C19H34O |
|---|---|
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C19H34O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-18,20H,6-7,10-12H2,1-5H3/b9-8+ |
InChI-Schlüssel |
NKZXENWRNSFQDO-CMDGGOBGSA-N |
Isomerische SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCCC2O)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)



![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)


![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)





palladium (II)](/img/structure/B12287836.png)
